![molecular formula C18H18O3 B1284139 6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid CAS No. 5366-53-0](/img/structure/B1284139.png)
6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, each of which needs to be carefully characterized. For instance, the synthesis of (propyl-2′ cyclohexen-4′ yl-1′)-9 nonanoic acid involved a series of reactions including Kondakof condensation, Diels-Alder reaction, and reduction of the ketone . This approach is indicative of the type of synthetic strategy that might be employed for the synthesis of 6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid, although the specific reactions would differ due to the distinct structural features of the biphenyl group.
Molecular Structure Analysis
The molecular structure of organic compounds can significantly influence their physical and chemical properties. For example, two polymorphic forms of 6-oxo-6-(phenylamino)hexanoic acid were observed, with different hydrogen bonding patterns leading to the formation of ribbons or sheets in the crystal lattice . This suggests that the molecular structure of 6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid could also exhibit polymorphism, which would be an important consideration in its characterization.
Chemical Reactions Analysis
The reactivity of organic acids can lead to various chemical transformations. In one study, 6-aroyl-4-oxohexanoic acids were prepared and could interconvert with 5-aryl-2-furanpropionic acids under certain conditions . This indicates that 6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid may also participate in similar equilibrium reactions or could be used as an intermediate in the synthesis of other compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are closely related to its molecular structure. For instance, the presence of different functional groups and the overall molecular conformation can affect properties like solubility, melting point, and reactivity. While the papers do not directly discuss the properties of 6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid, the studies of related compounds provide a foundation for predicting its behavior. The polymorphism observed in related compounds suggests that the physical properties of 6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid could vary depending on its crystalline form .
Scientific Research Applications
Anti-Inflammatory Applications : A study by Abouzid et al. (2007) focused on the synthesis of 6-aryl-4-oxohexanoic acids, including 6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid, and their effects on eicosanoid biosynthesis and anti-inflammatory activity. They found that these compounds demonstrated significant in vivo anti-inflammatory activity, surpassing that of fenbufen, a known non-steroidal anti-inflammatory drug.
Synthesis and Interconversion : A study by Short and Rockwood (1969) investigated the synthesis and interconversion of 6-aroyl-4-oxohexanoic acids. They observed equilibrium between different forms of these acids under certain conditions, providing insights into their chemical behavior and potential applications in pharmaceuticals.
Pharmaceutical Applications : In a study by Kwong et al. (2017), novel biphenyl ester derivatives, related to 6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid, were synthesized and analyzed for their tyrosinase inhibitory activities. These compounds showed significant anti-tyrosinase activities, suggesting potential uses in treatments for conditions like hyperpigmentation.
Molecular Analysis and Characterization : Research by Kanawati et al. (2007) characterized small oxocarboxylic acids, including 6-oxohexanoic acid, using mass spectrometry. This study contributes to a deeper understanding of the molecular structure and behavior of these compounds, which is essential for their application in various scientific fields.
Solar Cell Applications : Wang et al. (2016) designed and synthesized a cyanobiphenyl derivative, 6-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]hexanoic acid, for use as a co-adsorbent in dye-sensitized solar cells. Their research demonstrated improved solar cell performance through enhanced light absorption and scattering properties.
Enzymatic Production : A method for enzymatic production of 6-oxohexanoic acid from 6-aminohexanoic acid was developed by Yamada et al. (2017). This process could have implications for industrial-scale production of this acid, which is relevant in various chemical and pharmaceutical applications.
Liquid Crystal Research : Bezborodov et al. (2021) used derivatives of 6-aryloxyhexanoic acid in the creation of anisotropic nanocomposites. This research contributes to the understanding of liquid crystal behaviors and their potential technological applications.
Molecular Docking Studies : In the field of biochemistry, molecular docking studies, as seen in the research by Kwong et al. (2017), provide crucial insights into how these compounds interact with biological targets, which is vital for drug design and development.
Mechanism of Action
Target of Action
Similar compounds such as 2-(4-biphenyl)propionic acid have been shown to interact with prostaglandin g/h synthase 1 . This enzyme plays a crucial role in the inflammatory response, and its inhibition can lead to anti-inflammatory effects .
Mode of Action
For instance, in the case of 2-(4-biphenyl)propionic acid, the compound may inhibit the activity of Prostaglandin G/H synthase 1 , thereby reducing the production of prostaglandins, which are key mediators of inflammation.
Biochemical Pathways
Based on its potential interaction with prostaglandin g/h synthase 1, it could influence the arachidonic acid pathway, which is responsible for the production of prostaglandins .
Pharmacokinetics
It’s important to note that the stability of similar compounds, such as boronic acids and their esters, can be influenced by environmental factors such as ph .
Result of Action
If it acts similarly to other biphenyl compounds, it could potentially exert anti-inflammatory effects by inhibiting the production of prostaglandins .
Action Environment
The action, efficacy, and stability of 6-(4-biphenyl)-6-oxohexanoic acid can be influenced by various environmental factors. For instance, the stability of similar compounds, such as boronic acids and their esters, can be influenced by pH . Therefore, the physiological environment in which this compound acts could significantly impact its effectiveness and stability.
Safety and Hazards
As with any chemical compound, handling “6-([1,1’-Biphenyl]-4-yl)-6-oxohexanoic acid” would require appropriate safety precautions. For example, the compound could potentially cause skin and eye irritation, and may be harmful if swallowed . Therefore, it should be handled with care, using appropriate personal protective equipment .
Future Directions
The future directions for research on this compound could be vast and would depend on its potential applications. For example, if the compound shows promise as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .
properties
IUPAC Name |
6-oxo-6-(4-phenylphenyl)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c19-17(8-4-5-9-18(20)21)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUVUUGURDBVII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575211 |
Source
|
Record name | 6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5366-53-0 |
Source
|
Record name | 6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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